molecular formula C11H14ClNO2 B11799077 (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride

(R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B11799077
M. Wt: 227.69 g/mol
InChI Key: YCRZTIFARPPHLV-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride is a chiral compound with a pyrrolidinone core structure It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride can be achieved through several methods. One efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it operates under mild conditions and does not require the use of metals.

Industrial Production Methods

Industrial production of ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride: The enantiomer of the compound, which may have different biological activity.

    4-(3-Methoxyphenyl)pyrrolidin-2-one: The non-chiral version of the compound.

    4-Phenylpyrrolidin-2-one: A similar compound lacking the methoxy group.

Uniqueness

®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride is unique due to its chiral nature and the presence of the methoxyphenyl group. These features contribute to its specific chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(4R)-4-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9;/h2-5,9H,6-7H2,1H3,(H,12,13);1H/t9-;/m0./s1

InChI Key

YCRZTIFARPPHLV-FVGYRXGTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CC(=O)NC2.Cl

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC2.Cl

Origin of Product

United States

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